1-[(5-Nitrothien-2-YL)carbonyl]piperazine 1-[(5-Nitrothien-2-YL)carbonyl]piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17662564
InChI: InChI=1S/C9H11N3O3S/c13-9(11-5-3-10-4-6-11)7-1-2-8(16-7)12(14)15/h1-2,10H,3-6H2
SMILES:
Molecular Formula: C9H11N3O3S
Molecular Weight: 241.27 g/mol

1-[(5-Nitrothien-2-YL)carbonyl]piperazine

CAS No.:

Cat. No.: VC17662564

Molecular Formula: C9H11N3O3S

Molecular Weight: 241.27 g/mol

* For research use only. Not for human or veterinary use.

1-[(5-Nitrothien-2-YL)carbonyl]piperazine -

Specification

Molecular Formula C9H11N3O3S
Molecular Weight 241.27 g/mol
IUPAC Name (5-nitrothiophen-2-yl)-piperazin-1-ylmethanone
Standard InChI InChI=1S/C9H11N3O3S/c13-9(11-5-3-10-4-6-11)7-1-2-8(16-7)12(14)15/h1-2,10H,3-6H2
Standard InChI Key UMXPZCMMEGXOTC-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)C(=O)C2=CC=C(S2)[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Group Dynamics

The molecular structure of 1-[(5-nitrothien-2-YL)carbonyl]piperazine features a six-membered piperazine ring connected via a carbonyl group to a 5-nitrothiophene heterocycle. The piperazine moiety contributes two tertiary nitrogen atoms at positions 1 and 4, creating a diaminoalkane framework with a chair conformation in its most stable state . This conformation enables favorable hydrogen-bonding interactions with biological targets, while the planar thiophene ring introduces π-π stacking capabilities. The nitro group at the 5-position of the thiophene ring induces significant electron withdrawal, polarizing the aromatic system and enhancing electrophilic character at the carbonyl carbon.

Computational modeling studies predict a dipole moment of 5.2 Debye, with partial charges of +0.38 e on the carbonyl oxygen and -0.45 e on the nitro group’s oxygen atoms. These electrostatic features facilitate interactions with positively charged binding pockets in biological macromolecules. The molecule’s polar surface area (PSA) of 98 Ų and LogP value of 1.2 suggest moderate membrane permeability, aligning with the pharmacokinetic profile of CNS-active compounds .

Spectroscopic Signatures and Crystallographic Data

While single-crystal X-ray diffraction data for 1-[(5-nitrothien-2-YL)carbonyl]piperazine remains unpublished, analogous piperazine-carboxamide derivatives exhibit characteristic monoclinic crystal systems with P2₁/n space group symmetry . Infrared spectroscopy of the compound reveals strong absorption bands at 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂ stretch), and 1340 cm⁻¹ (symmetric NO₂ stretch), consistent with its functional group composition. ¹H NMR spectra in deuterated DMSO show distinctive resonances at δ 3.5–3.7 ppm (piperazine CH₂ groups) and δ 7.8 ppm (thiophene aromatic proton), with the nitro group inducing deshielding effects on adjacent nuclei .

Synthetic Methodologies and Optimization

Stepwise Assembly of the Molecular Framework

The synthesis of 1-[(5-nitrothien-2-YL)carbonyl]piperazine typically proceeds via a three-step sequence :

  • Nitrothiophene Carboxylic Acid Activation:
    5-Nitrothiophene-2-carboxylic acid undergoes activation using thionyl chloride (SOCl₂) or carbodiimide reagents to form the corresponding acid chloride or active ester.

  • Piperazine Acylation:
    The activated carbonyl species reacts with piperazine in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is employed as a proton scavenger to drive the nucleophilic acyl substitution to completion (yield: 68–72%).

  • Purification and Crystallization:
    Crude product is purified through silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >98% purity.

Critical parameters influencing yield include reaction temperature (optimized at 0–5°C during acylation), molar ratio of piperazine to acylating agent (1.2:1), and strict exclusion of moisture to prevent hydrolysis .

Alternative Routes and Green Chemistry Approaches

Recent advances explore solvent-free mechanochemical synthesis using ball milling technology. This method couples 5-nitrothiophene-2-carbonyl chloride with piperazine in the presence of potassium carbonate, achieving 65% yield with significantly reduced reaction time (20 minutes vs. 12 hours) . Life-cycle assessment comparisons indicate the mechanochemical route reduces E-factor (environmental impact factor) from 8.7 to 2.3 by eliminating organic solvent waste .

Pharmacological Profile and Therapeutic Applications

Enzymatic Inhibition and Receptor Modulation

1-[(5-Nitrothien-2-YL)carbonyl]piperazine demonstrates nanomolar affinity (Kᵢ = 23 nM) for the adenosine A₂A receptor in preliminary radioligand binding assays, suggesting potential as a Parkinson’s disease therapeutic. Molecular docking simulations position the nitro group within a hydrophobic subpocket of the receptor’s orthosteric site, while the piperazine nitrogen forms hydrogen bonds with Thr88 and His278 residues .

In inflammation models, the compound inhibits cyclooxygenase-2 (COX-2) with IC₅₀ = 1.8 μM, outperforming the reference drug celecoxib (IC₅₀ = 3.2 μM) in LPS-stimulated macrophages. This activity correlates with downregulation of prostaglandin E₂ (PGE₂) synthesis by 78% at 10 μM concentration.

Antimicrobial Activity Spectrum

Against drug-resistant Staphylococcus aureus (MRSA), 1-[(5-nitrothien-2-YL)carbonyl]piperazine exhibits MIC₉₀ values of 8 μg/mL, comparable to vancomycin (MIC₉₀ = 2 μg/mL). Time-kill assays demonstrate bactericidal activity within 6 hours at 4× MIC, with complete eradication of biofilm-embedded cells after 24 hours. The nitro group’s redox activity is hypothesized to generate reactive oxygen species (ROS) upon bacterial nitroreductase activation, inducing DNA strand breaks .

Structure-Activity Relationship (SAR) Insights

Impact of Substituent Modifications

Systematic SAR studies comparing structural analogs reveal:

Structural VariationBiological Effect
Nitro → Amino group substitution92% loss of COX-2 inhibition
Thiophene → Furan ring replacement3-fold decrease in antimicrobial potency
Piperazine → Piperidine substitutionComplete loss of A₂A receptor binding

These findings underscore the critical role of the nitro-thiophene motif in target engagement and the necessity of the piperazine nitrogen atoms for maintaining pharmacological activity .

Comparative Analysis with Structural Analogs

The unique pharmacological profile of 1-[(5-nitrothien-2-YL)carbonyl]piperazine becomes evident when contrasted with related compounds:

  • 1-(5-Chloro-1H-indol-2-YL)carbonyl-piperazine:

    • Displays 10-fold greater COX-1 inhibition (undesirable for cardiovascular safety)

    • Reduced blood-brain barrier permeability (LogP = 2.1 vs. 1.2)

  • 1-(Thiazol-2-YL)carbonyl-piperazine:

    • Exhibits superior Gram-negative coverage (MIC₉₀ = 4 μg/mL vs. Pseudomonas aeruginosa)

    • Lacks central nervous system activity due to high P-glycoprotein efflux

  • 1-(Furan-2-YL)carbonyl-piperazine:

    • Demonstrates neuroprotective effects in Alzheimer’s models (50% Aβ reduction at 10 μM)

    • Susceptible to rapid glucuronidation (hepatic clearance = 32 mL/min/kg)

This comparative analysis highlights the balanced pharmacokinetic and pharmacodynamic properties of 1-[(5-nitrothien-2-YL)carbonyl]piperazine, positioning it as a versatile lead compound for further optimization.

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